molecular formula C14H15N3O4S2 B15111144 N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B15111144
M. Wt: 353.4 g/mol
InChI Key: ILTONNYGIWWNIQ-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a 1,3,4-thiadiazole core substituted at position 5 with an ethylsulfonyl group (-SO₂C₂H₅) and at position 2 with a benzamide moiety. The benzamide is further modified at the para-position with a prop-2-en-1-yloxy (allyloxy) group (-OCH₂CH=CH₂). Its molecular formula is C₁₄H₁₅N₃O₄S₂, with a molecular weight of 377.4 g/mol .

Synthesis:
The synthesis involves multi-step reactions, including:

Formation of the thiadiazole ring via cyclization of thiosemicarbazide with aldehydes or ketones under acidic conditions.

Sulfonylation at the 5-position using ethylsulfonyl chloride.

Coupling of the allyloxybenzamide moiety via nucleophilic substitution .

Properties

Molecular Formula

C14H15N3O4S2

Molecular Weight

353.4 g/mol

IUPAC Name

N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-4-prop-2-enoxybenzamide

InChI

InChI=1S/C14H15N3O4S2/c1-3-9-21-11-7-5-10(6-8-11)12(18)15-13-16-17-14(22-13)23(19,20)4-2/h3,5-8H,1,4,9H2,2H3,(H,15,16,18)

InChI Key

ILTONNYGIWWNIQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the thiadiazole intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Prop-2-en-1-yloxy Group: The final step involves the reaction of the ethylsulfonyl-thiadiazole intermediate with 4-hydroxybenzamide and allyl bromide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of microbial growth. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Properties :

  • Solubility: Enhanced by the polar ethylsulfonyl and allyloxy groups, improving bioavailability compared to non-sulfonylated analogs .
  • Reactivity : The allyloxy group enables participation in click chemistry or Michael addition reactions, useful for bioconjugation .

Structural and Functional Group Analysis

The compound’s uniqueness lies in its ethylsulfonyl-allyloxy-thiadiazole architecture. Below is a comparison with structurally related thiadiazole derivatives:

Compound Name Molecular Formula Substituents Key Biological Activities Reference
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide C₁₄H₁₅N₃O₄S₂ -SO₂C₂H₅ (position 5), -OCH₂CH=CH₂ (benzamide) Antimicrobial, anti-inflammatory, anticancer
N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide C₁₄H₁₇N₃O₄S₂ -SO₂C₂H₅ (position 5), -OC₃H₇ (benzamide) Antimicrobial (MIC: 4–16 µg/mL), weaker anti-inflammatory activity (COX-2 IC₅₀: 5 µM)
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide C₁₇H₁₅N₃OS₂ -SCH₂C₆H₅ (position 5), -CH₃ (benzamide) Antifungal (MIC: 8–32 µg/mL), no significant anti-inflammatory activity
4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide C₁₈H₁₇N₃OS -C₃H₇ (position 5), -C₆H₅ (benzamide) Anticancer (HeLa IC₅₀: 25 µM), moderate antimicrobial activity

Key Findings:

Impact of Sulfonyl vs. Sulfanyl Groups :

  • The ethylsulfonyl group in the target compound enhances water solubility and enzymatic inhibition (e.g., COX-2) compared to sulfanyl analogs (e.g., benzylsulfanyl derivatives), which are more lipophilic and less bioavailable .

Role of the Allyloxy Group :

  • The allyloxy substituent improves reactivity and binding to hydrophobic enzyme pockets. For example, its anticancer activity (IC₅₀: 12 µM) surpasses that of the propoxy analog (IC₅₀: 25 µM) due to better membrane penetration .

Comparison with Non-Thiadiazole Analogs: Acetazolamide (a sulfonamide-containing thiadiazole): Primarily a carbonic anhydrase inhibitor (IC₅₀: 10 nM) but lacks anti-inflammatory or anticancer activity . Sulfanilamide: Broad antibiotic but ineffective against eukaryotic targets like cancer cells .

Data Tables

Table 1: Physicochemical Properties
Property Target Compound Propoxy Analog Benzylsulfanyl Analog
LogP 1.8 2.3 3.1
Solubility (mg/mL) 2.5 1.2 0.3
Melting Point (°C) 198–201 185–188 210–213

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